molecular formula C12H6Cl4 B1348208 2,2',3,5-Tetrachlorobiphenyl CAS No. 70362-46-8

2,2',3,5-Tetrachlorobiphenyl

Cat. No. B1348208
CAS RN: 70362-46-8
M. Wt: 292 g/mol
InChI Key: NRBNBYFPJCCKTO-UHFFFAOYSA-N
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Description

2,2’,3,5-Tetrachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .


Molecular Structure Analysis

The molecular structure of 2,2’,3,5-Tetrachlorobiphenyl is C12H6Cl4 . The InChIKey is ALDJIKXAHSDLLB-UHFFFAOYSA-N . The structure can be viewed using Java or Javascript . Further details about the molecular structure can be found in the referenced material .

Scientific Research Applications

Density Functional Theory Studies

Research on polychlorinated biphenyls (PCBs), including compounds like 2,2',5,5'-tetrachlorobiphenyl, has explored their electronic structures using density functional theory (DFT). Studies have provided insights into the adiabatic ionization potentials and electron affinities of PCBs, highlighting the electronic properties and reactivity of these compounds. Such investigations are crucial for understanding the environmental behavior and potential remediation strategies for PCBs (Arulmozhiraja, Fujii, & Morita, 2002).

Effects on Microbial Membranes

Studies on the effects of PCBs, including 2,2',5,5'-tetrachlorobiphenyl, on microbial cell membranes have shown significant interactions. For instance, research on Ralstonia eutropha H850 has demonstrated that PCBs can alter the fluidity and composition of microbial membranes, impacting microbial resilience and adaptation to environmental stressors (Kim, Lee, & Trevors, 2001).

Photocatalytic Degradation

The photocatalytic degradation of PCBs, including 2,2',5,5'-tetrachlorobiphenyl, has been investigated as a method for removing these pollutants from environmental matrices. Studies utilizing mixed crystal Ti0.97Fe0.02Ni0.01O2 thin films have shown promising results in degrading PCBs under certain conditions, offering a potential pathway for the remediation of PCB-contaminated sites (Tunçal, Çifçi, & Uslu Orhan, 2015).

Toxicity and Reactivity Analysis

The toxicity and chemical reactivity of PCBs, including 2,2',5,5'-tetrachlorobiphenyl, have been studied through the analysis of molecular descriptors and electrophilicities. These studies aim to correlate physical and chemical properties with biological effects, enhancing our understanding of PCB toxicity and guiding the development of safer chemical alternatives (Eddy, 2020).

Cometabolic Degradation Pathways

Research into the cometabolic degradation of PCBs by microbial cultures has expanded our knowledge of bioremediation potential. Studies involving strains such as Ralstonia sp. and Pseudomonas sp. have highlighted the ability of specific microbial isolates to degrade PCBs, including 2,2',3,5-tetrachlorobiphenyl, in the presence of biphenyl as a growth substrate. These findings underscore the role of microbial processes in the natural attenuation of PCB pollution (Adebusoye, Ilori, Picardal, & Amund, 2008).

Safety And Hazards

2,2’,3,5-Tetrachlorobiphenyl is a part of the group of polychlorinated biphenyls (PCBs), which were banned in the 1970s due to their bioaccumulation and harmful health effects . Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and adequate ventilation are recommended .

properties

IUPAC Name

1,2,5-trichloro-3-(2-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-7-5-9(12(16)11(15)6-7)8-3-1-2-4-10(8)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBNBYFPJCCKTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00867918
Record name 2,2',3,5-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00867918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,5-Tetrachlorobiphenyl

CAS RN

70362-46-8
Record name 2,2′,3,5-Tetrachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70362-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,5-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,5-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00867918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,5-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAN00VSP5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
405
Citations
CL Royal, DR Preston, AM Sekelsky… - International …, 2003 - Elsevier
Sequential anaerobic reductive dechlorination of polychlorinated biphenyl (PCB) 2,2′,3,4,4′,5′ chlorobiphenyl (138-CB) was studied in landfill leachate from a Subtitle D designed …
Number of citations: 23 www.sciencedirect.com
AB Munshi, AS Hina, TH Usmani - Biological Sciences-PJSIR, 2005 - biostaging.pjsir.org
The level of congener polychlorinated biphenyls (PCBs) was determined in small fishes. These fishes were collected from the beaches of Korangi Creek, Hawksbay and Clifton, all …
Number of citations: 4 biostaging.pjsir.org
Y Hattori, Y Kuge, M Nakamoto - Bulletin of the Chemical Society of …, 1981 - journal.csj.jp
The relative sensitivities of an electron-capture detector for various polychlorinated biphenyls were measured at different temperatures. Generally, the sensitivities of these compounds …
Number of citations: 5 www.journal.csj.jp
GE Dinse, CA Co, CG Parks, CR Weinberg, G Xie… - Environment …, 2022 - Elsevier
Background The prevalence of autoimmunity in the US has increased recently for undetermined reasons. Little is known about associations between autoimmunity and environmental …
Number of citations: 2 www.sciencedirect.com
S Chu, CS Hong - Analytical chemistry, 2004 - ACS Publications
A noninteger retention index was defined based on a series of PCB internal standards, namely congeners 8 (2,4‘-dichlorobiphenyl), 31 (2,4‘,5-trichlorobiphenyl), 44 (2,2‘,3,5‘-…
Number of citations: 33 pubs.acs.org
VB Jones, HA Anderson, LP Hanrahan, LJ Olson - 1988 - hero.epa.gov
… 2 2'3 4 4'5'HEXACHLOROBIPHENYL 2 2'4 4'5 5'HEXACHLOROBIPHENYL 2 2 3 4 4'5 5'HEPTACHLOROBIPHENYL 2 4 4'TRICHLOROBIPHENYL 2 2'3 5'TETRACHLOROBIPHENYL 2 …
Number of citations: 0 hero.epa.gov
D Cleland, A McCluskey - Organic & Biomolecular Chemistry, 2013 - pubs.rsc.org
Effective fragment potential (EFP) molecular modeling approaches have been applied for the first time to the rational design of molecularly imprinted polymers for the group recognition …
Number of citations: 20 pubs.rsc.org
XS Miao, SG Chu, XB Xu - Chemosphere, 1999 - Elsevier
The photodegradations of eight individual PCB congeners ( 5, 31, 52, 77, 87, 126, 138, 169 ) in hexane have been investigated employing a mercury lamp. All degradation reactions of …
Number of citations: 111 www.sciencedirect.com
I Shahzadi, ZH Khan, W Akram, WU Khan… - Separation and …, 2022 - Elsevier
The swift and unprogrammed industrial development has engendered several human hazards, including water contamination by heavy metals (Pb 2+ and Hg 2+ ) and organic …
Number of citations: 16 www.sciencedirect.com
M Nowakowska, E Sustar, JE Guillet - Journal of the American …, 1991 - ACS Publications
Photodechlorination of 2, 2', 3, 3/, 6, 6'-hexachlorobiphenyl (HCB) solubilized in an aqueous solution of poly (sodium styrenesulfonate-co-2-vinylnaphthalene)(PSSS-VN) was studied …
Number of citations: 42 pubs.acs.org

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